

Spectroscopic Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 1-benzyl-1H-indazole-3-carboxylate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of closely related analogs, such as Methyl 1-benzyl-1H-indazole-3-carboxylate. The methodologies and expected data are detailed to assist in the characterization and quality control of this compound.

Molecular Structure and Properties

- IUPAC Name: **Benzyl 1-benzyl-1H-indazole-3-carboxylate**
- Molecular Formula: $C_{22}H_{18}N_2O_2$ [\[1\]](#)
- Molecular Weight: 342.39 g/mol [\[1\]](#)
- CAS Number: 174180-54-2 [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**. These predictions are derived from the known

spectral data of Methyl 1-benzyl-1H-indazole-3-carboxylate and the characteristic signals of a benzyl group.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 300 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.25	d	1H	H-4 (Indazole)
~7.20-7.45	m	13H	Aromatic protons
~5.72	s	2H	N-CH ₂ (N-benzyl)
~5.40	s	2H	O-CH ₂ (O-benzyl)

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 75 MHz)

Chemical Shift (δ) ppm	Assignment
~163.0	C=O (Ester)
~140.5	C-7a (Indazole)
~136.0	Quaternary C (N-benzyl)
~135.5	Quaternary C (O-benzyl)
~135.0	C-3a (Indazole)
~129.0-127.0	Aromatic CH carbons
~124.1	C-6 (Indazole)
~123.2	C-5 (Indazole)
~122.2	C-3 (Indazole)
~110.0	C-7 (Indazole)
~67.0	O-CH ₂ (O-benzyl)
~54.1	N-CH ₂ (N-benzyl)

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.

Table 3: Predicted Mass Spectrometry Data

Technique	Mode	Expected m/z
HRMS	ESI+	[M+H] ⁺ Calcd for C ₂₂ H ₁₉ N ₂ O ₂ : 343.1441, Found: ~343.1441

Prediction based on the molecular formula.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3030	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1710	C=O stretch (Ester)
~1480	Aromatic C=C stretch
~1230	C-O stretch (Ester)
~730	Aromatic C-H bend

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate and general IR correlation tables.[\[2\]](#)

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Synthesis: Benzylation of 1H-Indazole-3-carboxylic acid

This procedure is adapted from the synthesis of related N-alkylated indazoles.[\[3\]](#)

Materials:

- 1H-Indazole-3-carboxylic acid
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Ethyl acetate
- Hexane

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integrations.

Mass Spectrometry (MS):

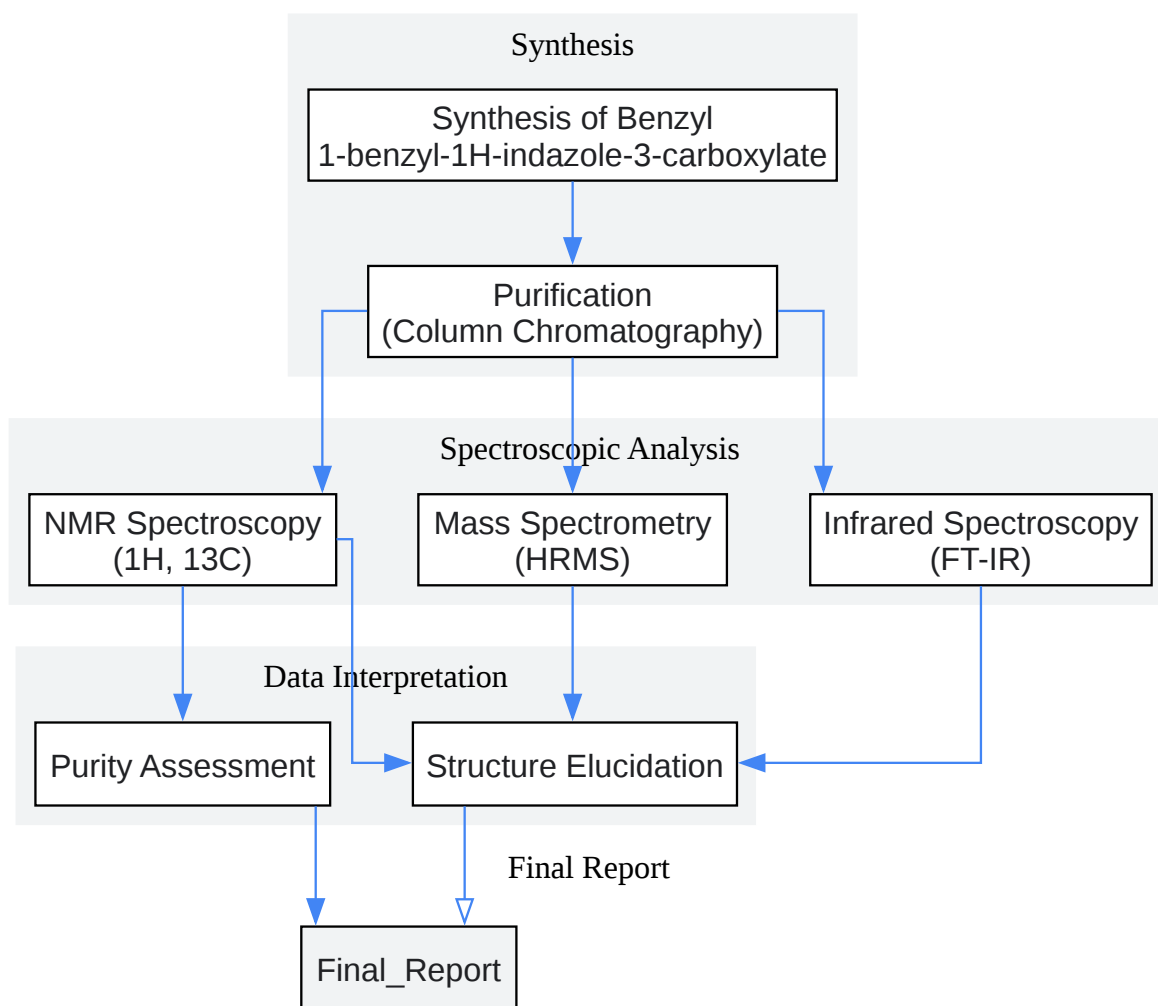
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to determine the accurate mass of the $[M+H]^+$ ion.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

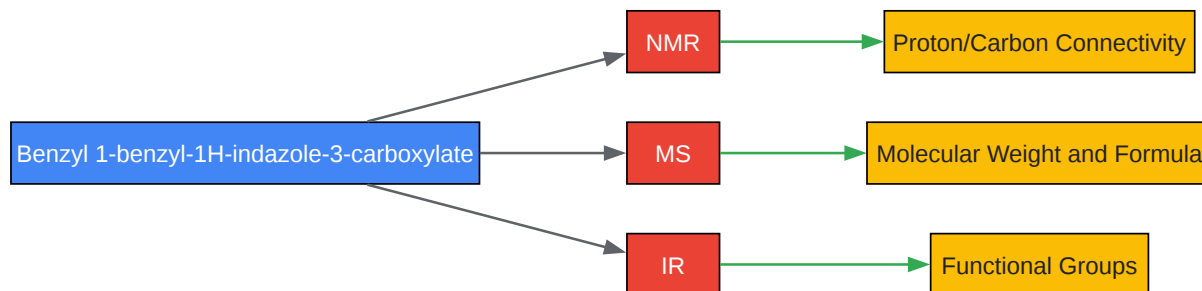
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.



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References

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